molecular formula C6H7ClF2N2 B13456155 4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride

4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride

Cat. No.: B13456155
M. Wt: 180.58 g/mol
InChI Key: KBNDEXPGXOXCHQ-UHFFFAOYSA-N
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Description

4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the pyrazole ring. One common method involves the reaction of a difluorocyclopropane derivative with a hydrazine derivative under acidic conditions to form the pyrazole ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using difluorocyclopropane precursors and hydrazine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt formation is typically carried out in a controlled environment to prevent contamination and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The difluorocyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with altered electronic properties.

Scientific Research Applications

4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-difluorocyclopropyl)piperidine hydrochloride
  • [(2,2-difluorocyclopropyl)methyl]amine hydrochloride
  • 2-chloro-4-(2,2-difluorocyclopropyl)pyrimidine

Uniqueness

4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride is unique due to the presence of both the difluorocyclopropyl group and the pyrazole ring. This combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H7ClF2N2

Molecular Weight

180.58 g/mol

IUPAC Name

4-(2,2-difluorocyclopropyl)-1H-pyrazole;hydrochloride

InChI

InChI=1S/C6H6F2N2.ClH/c7-6(8)1-5(6)4-2-9-10-3-4;/h2-3,5H,1H2,(H,9,10);1H

InChI Key

KBNDEXPGXOXCHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C2=CNN=C2.Cl

Origin of Product

United States

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